4-硝基苯基 2-O-(β-L-岩藻糖基)-β-D-半乳糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Nitrophenyl 2-O-(b-L-fucopyranosyl)-b-D-galactopyranoside is a crucial compound employed in biomedicine . It acts as a substrate for fucosidase enzymes, facilitating the study of diseases associated with aberrant fucosylation . Additionally, it can be used in the development and evaluation of potential drugs targeting fucosidases and in the synthesis of novel carbohydrate-based therapeutics for various diseases .

Molecular Structure Analysis

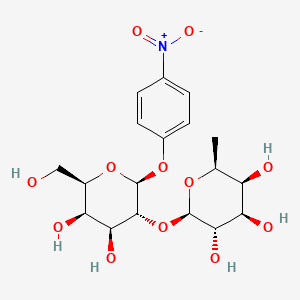

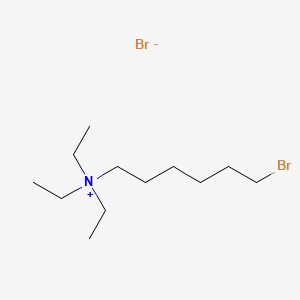

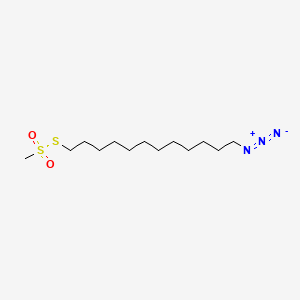

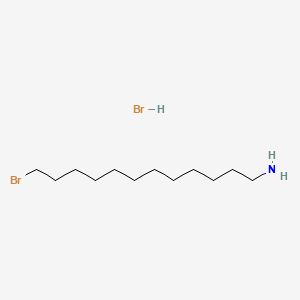

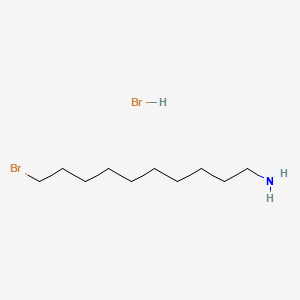

The molecular formula of 4-Nitrophenyl 2-O-(b-L-fucopyranosyl)-b-D-galactopyranoside is C18H25NO12 . The IUPAC name is (2R,3S,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol .Physical And Chemical Properties Analysis

The molecular weight of 4-Nitrophenyl 2-O-(b-L-fucopyranosyl)-b-D-galactopyranoside is 447.39 g/mol .科学研究应用

Enzymatic Assays for Fucosyltransferase Activity

This compound is frequently used as a substrate in enzymatic assays to study the activity of fucosyltransferases . These enzymes are crucial for the synthesis of fucose-containing structures on glycoproteins and glycolipids, which play significant roles in cell-cell interaction and recognition processes.

Glycan Biosynthesis Studies

The compound aids in the investigation of glycan biosynthesis . Understanding the synthesis of glycans is vital for comprehending various biological processes, including cell adhesion, immune response, and pathogen interaction.

Anti-Cancer Drug Development

Researchers utilize this compound in the development of potential anti-cancer drugs . Since cancer cells often exhibit altered glycosylation patterns, targeting fucose-containing glycans could provide a therapeutic strategy.

Anti-Viral Drug Research

Similar to anti-cancer applications, this compound can be employed in the development of anti-viral drugs targeting viruses that exploit host glycan structures for entry and infection .

Immunology and Inflammation

In immunological research, the compound is used to understand the role of fucosylation in immune system modulation and inflammatory responses . Fucosylation patterns can influence leukocyte trafficking and immune cell activation.

作用机制

Target of Action

The primary target of the compound 4-Nitrophenyl 2-O-(b-L-fucopyranosyl)-b-D-galactopyranoside is fucosyltransferase , an enzyme involved in the biosynthesis of fucose-containing glycans .

Mode of Action

This compound is commonly utilized as a substrate in enzymatic assays to study the activity of fucosyltransferase

Biochemical Pathways

The compound aids in the investigation of glycan biosynthesis , a crucial biological process involved in the formation of complex carbohydrates . The downstream effects of this pathway are diverse and can influence various cellular functions.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in studying fucosyltransferase activity and glycan biosynthesis . This compound can be employed in the development of potential anti-cancer or anti-viral drugs targeting fucose-containing glycans .

未来方向

属性

IUPAC Name |

(2R,3S,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO12/c1-7-11(21)13(23)15(25)17(28-7)31-16-14(24)12(22)10(6-20)30-18(16)29-9-4-2-8(3-5-9)19(26)27/h2-5,7,10-18,20-25H,6H2,1H3/t7-,10+,11+,12-,13+,14-,15-,16+,17+,18+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNXEBSKDAQHBI-PRQUWTJASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745393 |

Source

|

| Record name | 4-Nitrophenyl 2-O-(6-deoxy-beta-L-galactopyranosyl)-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77640-21-2 |

Source

|

| Record name | 4-Nitrophenyl 2-O-(6-deoxy-beta-L-galactopyranosyl)-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-8-bromo-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one](/img/structure/B561792.png)

![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B561809.png)